(+)-Manzamine F
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C36H44N4O3 |
|---|---|
Molecular Weight |
580.8 g/mol |
IUPAC Name |
(1R,2R,12R,13S,16Z)-13-hydroxy-25-(8-hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-16,25-dien-7-one |
InChI |
InChI=1S/C36H44N4O3/c41-25-9-8-19-40-24(12-13-25)21-35-23-39-18-6-4-2-1-3-5-16-36(43,34(35)40)22-28(29(35)15-20-39)32-33-27(14-17-37-32)26-10-7-11-30(42)31(26)38-33/h1,3,7,10-11,14,17,22,24,29,34,38,42-43H,2,4-6,8-9,12-13,15-16,18-21,23H2/b3-1-/t24?,29-,34+,35-,36-/m0/s1 |
InChI Key |
KYLZDBBEWRTKTG-UNFYSDSNSA-N |
Isomeric SMILES |
C1CCN2CC[C@H]3C(=C[C@@](CC/C=C\C1)([C@H]4[C@]3(C2)CC5N4CCCC(=O)CC5)O)C6=NC=CC7=C6NC8=C7C=CC=C8O |
Canonical SMILES |
C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCC(=O)CC5)O)C6=NC=CC7=C6NC8=C7C=CC=C8O |
Synonyms |
manzamine F |
Origin of Product |
United States |
Biosynthesis and Total Synthesis of + Manzamine F
Putative Biosynthetic Pathways
The biosynthesis of manzamine alkaloids, including (+)-Manzamine F, remains an enigmatic area of research, with no definitive biosynthetic gene clusters identified to date. nih.gov However, a plausible biogenetic pathway was proposed in 1992 by Baldwin and Whitehead. nih.govnih.gov This hypothesis suggests a convergent assembly from simple precursors: two equivalents of acrolein, ammonia, and a 10-carbon dialdehyde (B1249045), which condense to form a bis-dihydropyridine macrocycle. nih.govcam.ac.uk A subsequent intramolecular Diels-Alder reaction is proposed to construct the core polycyclic framework of the manzamines. nih.govcam.ac.uk While this pathway is yet to be fully elucidated, it has provided a conceptual framework for biomimetic synthetic approaches. The isolation of related compounds like ircinal A, considered a likely biosynthetic precursor, lends support to the proposed pathway. nih.gov The wide distribution of manzamines across various sponge species strongly suggests a microbial origin, with symbiotic bacteria being the likely producers, although this is yet to be conclusively proven. tandfonline.comtandfonline.com
Key Strategies in the Total Synthesis of Manzamine Alkaloids
The complex and unique structure of manzamine alkaloids has made them a formidable challenge for synthetic chemists. nih.gov Several research groups have undertaken the total synthesis of various manzamine family members, including manzamine A and related structures, which share core structural features with this compound. rsc.orgillinois.eduacs.org These synthetic endeavors are not only remarkable for their elegance and ingenuity but also for the development of new synthetic methodologies.
Key strategies often involve:
Intramolecular Diels-Alder Reactions: Inspired by the biosynthetic hypothesis, this has been a cornerstone in constructing the complex polycyclic core. cam.ac.uk
Radical Cyclizations: Used to form key ring systems within the manzamine framework. researchgate.net
Ring-Closing Metathesis: A powerful tool for the formation of the large macrocycles present in these structures.
Multi-component Reactions: Employed to efficiently assemble key fragments of the molecule. researchgate.net
Despite these sophisticated strategies, the total synthesis of manzamines remains a low-yielding process, underscoring the molecular complexity and the difficulty in producing these alkaloids in large quantities through chemical synthesis. nih.govrsc.org
Chemical Modifications and Derivative Synthesis
To explore the structure-activity relationships (SAR) of the manzamine scaffold, researchers have synthesized a number of derivatives. nih.gov For manzamine F, chemical modifications have primarily focused on the carbonyl group within its eight-membered ring. nih.gov
Key modifications include:
Reduction of the Carbonyl Group: Treatment with sodium borohydride (B1222165) reduces the ketone to a hydroxyl group. nih.gov
Grignard Reactions: The addition of Grignard reagents to the carbonyl group allows for the introduction of various alkyl substituents. nih.gov
Hydrazone Formation: Reaction with hydrazine (B178648) hydrate (B1144303) converts the carbonyl into a hydrazone. nih.gov
Knoevenagel Condensation: Condensation with aromatic aldehydes introduces an α,β-unsaturated system. nih.gov
These modifications have been instrumental in probing which functional groups are essential for the observed biological activities and in generating analogues with potentially improved properties. nih.govmdpi.com
Biosynthetic Pathway Elucidation and Hypotheses for Manzamine Alkaloids
Postulated Biogenic Pathways of the Manzamine Scaffold
The origin of the manzamine skeleton has been a long-standing puzzle since its discovery. nih.gov Initial observations of the symmetrical nature of the manzamine core led to the formulation of several biosynthetic hypotheses. nih.govcam.ac.uk
Intramolecular Diels-Alder Reaction Mechanisms
A central and widely accepted hypothesis for the construction of the complex manzamine framework involves a key intramolecular Diels-Alder reaction. nih.govnih.govclockss.org This proposed [4+2] cycloaddition is a powerful transformation that can efficiently generate multiple stereocenters and the characteristic polycyclic system of the manzamines from a macrocyclic precursor. clockss.orgmdpi.comnih.gov
The Baldwin-Whitehead hypothesis, a cornerstone in the field, postulates the formation of a bis-dihydropyridine macrocycle which then undergoes an intramolecular Diels-Alder reaction to form the pentacyclic core of intermediates like keramaphidin B. nih.govcam.ac.ukclockss.orgnih.gov This intermediate is then believed to be a precursor to various manzamine alkaloids. clockss.org Biomimetic syntheses have provided crucial support for this hypothesis, demonstrating that the proposed Diels-Alder reaction can occur spontaneously, albeit in low yields, under laboratory conditions that mimic a biological environment. nih.govcam.ac.uk This suggests that while the reaction is chemically feasible, it may be facilitated by a putative "Diels-Alderase" enzyme in nature to ensure efficiency and stereocontrol. cam.ac.uk The isolation of natural products such as ircinals A and B, which bear a striking resemblance to the proposed tetracyclic intermediate following the Diels-Alder reaction, further substantiates this biosynthetic pathway. clockss.orgchemrxiv.org
The stereochemistry of the resulting manzamine alkaloids is thought to be established during this crucial cycloaddition step. mdpi.com The existence of both enantiomers of some manzamine alkaloids in nature suggests that there may be enzymes capable of catalyzing this intramolecular condensation with opposite stereoselectivity. nih.govmdpi.com
Proposed Precursors and Intermediates (e.g., Tryptophan, Polyketide Artifacts)
The construction of the initial macrocyclic precursor for the Diels-Alder reaction is thought to involve several key building blocks. The most commonly proposed precursors include ammonia, a C3 unit such as an acrolein equivalent, and a C10 dialdehyde (B1249045) unit. cam.ac.uknih.govclockss.org These units are hypothesized to condense to form a bis-dihydropyridine macrocycle. nih.govclockss.org
Tryptophan or its derivatives, like tryptamine, are incorporated in the later stages of the biosynthesis of β-carboline-containing manzamines, such as manzamine A. nih.govclockss.org This typically occurs through a Pictet-Spengler reaction with an aldehyde intermediate, like the ircinals, followed by dehydrogenation. clockss.org
The long alkyl chains present in many manzamine alkaloids strongly suggest the involvement of a polyketide synthase (PKS) pathway in their biosynthesis. nih.gov It is proposed that PKS machinery is responsible for generating the long-chain carbogenic backbone. nih.gov However, a straightforward polyketide-based biogenesis presents some inconsistencies with the observed structures, such as the predominantly Z-configuration of olefins in higher-order manzamines, which contrasts with the typical E-olefins produced by PKSs. nih.gov This has led to revised hypotheses that merge fatty acid synthesis with polyamine metabolism to account for the formation of the manzamine scaffold. nih.gov
Several key intermediates have been isolated from marine sponges, providing snapshots of the proposed biosynthetic pathway. These include:
Keramaphidin B: A pentacyclic alkaloid considered a direct product of the intramolecular Diels-Alder reaction. nih.govchemrxiv.org
Ircinals A and B: Tetracyclic compounds that are plausible precursors to manzamines A and B. clockss.orgchemrxiv.org
Keramaphidin C and Keramamine C: Believed to be precursors in the biosynthesis of manzamine C. nih.govclockss.org
Ircinols A and B: Antipodes of the alcohol forms of the ircinals, suggesting divergent pathways or enzymatic stereocontrol. clockss.org
The isolation of these and other related alkaloids from various sponge genera has been instrumental in piecing together the intricate puzzle of manzamine biosynthesis. nih.gov
Chemoenzymatic Approaches to Biosynthesis Studies
Chemoenzymatic synthesis, which combines the strengths of chemical and enzymatic transformations, has emerged as a powerful tool for investigating complex biosynthetic pathways like that of the manzamines. nih.govmdpi.com This approach allows researchers to synthesize proposed biosynthetic intermediates that may be difficult to obtain from natural sources or through purely chemical methods. nih.gov
By synthesizing these advanced intermediates, scientists can perform feeding studies with the producing organisms or use them as substrates to probe the function of putative biosynthetic enzymes. nih.gov This strategy helps to validate individual steps in the proposed pathway and can lead to the characterization of novel enzymes. nih.gov For example, chemoenzymatic methods could be employed to generate the macrocyclic precursor for the Diels-Alder reaction in sufficient quantities to study the potential involvement of a Diels-Alderase enzyme.
Furthermore, chemoenzymatic strategies can facilitate the synthesis of natural product analogs for structure-activity relationship studies, which is often hampered by the limited supply of the natural compounds. frontiersin.org The development of efficient chemoenzymatic routes is also crucial for the sustainable production of manzamine alkaloids for potential therapeutic applications. mdpi.comfrontiersin.org
Challenges in Characterizing Manzamine Biosynthetic Gene Clusters
Despite significant progress in understanding the hypothetical biosynthetic pathway of manzamines, the identification and characterization of the corresponding biosynthetic gene clusters (BGCs) have remained elusive for over three decades. nih.govresearchgate.netrsc.org This is a major bottleneck in definitively confirming the proposed biosynthetic steps and the enzymes involved. nih.gov
Several factors contribute to this challenge:
Uncertain Producing Organism: For a long time, it was unclear whether the sponges themselves or their associated microorganisms were the true producers of manzamine alkaloids. nih.govfrontiersin.org While recent studies have identified a sponge-associated actinomycete, Micromonospora sp., as a producer of manzamine A, the BGCs in this organism still need to be fully characterized. nih.govfrontiersin.org
Complex and Atypical Biosynthetic Pathway: The proposed manzamine biosynthesis does not fit neatly into the well-characterized PKS or non-ribosomal peptide synthetase (NRPS) pathways that are commonly used to mine genomic data for BGCs. nih.gov The unique combination of fatty acid synthesis, polyamine metabolism, and a key intramolecular Diels-Alder reaction likely involves a novel set of enzymes that are difficult to predict bioinformatically. nih.govfrontiersin.org
Genomic Complexity of Producing Organisms: The genomes of organisms like Micromonospora can be challenging to sequence and assemble due to high GC content and the presence of repetitive biosynthetic gene clusters. nih.gov This complexity impedes the straightforward identification and annotation of the complete manzamine BGC.
Lack of Genetic Tools: The development of genetic manipulation systems for the native producing organisms is often difficult, hindering efforts to perform gene knockout or heterologous expression experiments to confirm the function of candidate genes. nih.gov
Overcoming these challenges will likely require a multi-pronged approach, integrating modern sequencing technologies for high-quality genome assembly, advanced bioinformatics tools for mining atypical BGCs, and the development of genetic systems for the producing organisms. nih.govfrontiersin.org
Structure Activity Relationship Sar Investigations of + Manzamine F and Its Analogues
Impact of β-Carboline Moiety Modifications on Biological Activity
The β-carboline ring system is a cornerstone of the manzamine scaffold and is considered crucial for its biological effects, especially its antimalarial activity. mdpi.comrsc.orgresearchgate.net Modifications to this moiety have revealed several key SAR insights.
The planarity of the β-carboline system is vital for antimalarial action. mdpi.com Alterations that disrupt this planarity, such as the reduction of the pyridine (B92270) ring to a piperidine, lead to a decrease in activity. mdpi.com Similarly, methylation at the 2-N position of the β-carboline in manzamine A reduces its antimalarial potency. mdpi.comthieme-connect.com Conversely, a 2-N-oxide derivative of manzamine A largely retains its antimalarial effects. mdpi.com
Substitutions on the β-carboline ring have yielded mixed results. The presence of a free NH group at the 9-position appears necessary for antimalarial activity, as 9-N alkylation consistently leads to diminished or abolished activity. mdpi.comrsc.orgresearchgate.netnih.gov Hydroxylation at the C-8 position, as seen in 8-hydroxymanzamine A, does not significantly alter antimalarial potency compared to manzamine A but does reduce cytotoxicity. rsc.orgnih.gov However, moving the hydroxyl group to the C-6 position results in a dramatic decrease in antimalarial activity. rsc.orgnih.gov Other substitutions, such as nitro or methoxy (B1213986) groups at C-6, cause a slight decrease in antimalarial efficacy, while a methyl ester at C-3 appears to be well-tolerated, retaining good activity. mdpi.comnih.gov Amide substitutions at positions C-6 and C-8 have been shown to reduce both antimalarial activity and cytotoxicity. mdpi.comnih.gov In some cases, replacing the β-carboline moiety entirely, for instance with a tetrahydroisoquinoline ring system as in acanthomanzamines, can produce compounds with potent cytotoxicity. mdpi.com
| Modification to β-Carboline | Effect on Antimalarial Activity | Reference(s) |
| Planarity | ||
| Reduction of Pyridine Ring | Decreased activity | mdpi.com |
| Substitution at N-2 | ||
| 2-N-Methylation | Decreased potency | mdpi.comthieme-connect.com |
| 2-N-Oxide Formation | Potency retained | mdpi.com |
| Substitution at N-9 | ||
| 9-N-Alkylation | Decreased activity | mdpi.comrsc.orgnih.gov |
| Ring Substitutions | ||
| C-8 Hydroxyl | Activity maintained, toxicity reduced | rsc.orgnih.gov |
| C-6 Hydroxyl | Decreased activity | rsc.orgnih.gov |
| C-6 Nitro/Methoxy | Slightly decreased activity | mdpi.comnih.gov |
| C-3 Methyl Ester | Activity retained | mdpi.comnih.gov |
| C-6/C-8 Amide | Decreased activity | mdpi.comnih.gov |
Role of Macrocyclic Ring Systems in Pharmacological Profiles
The complex polycyclic system fused to the β-carboline is a defining feature of the manzamine family and plays a critical role in their pharmacological profile. The presence of the complete pentacyclic ring system is a significant contributor to the antimalarial properties of these alkaloids. mdpi.com Simplified scaffolds, such as the ircinal core which lacks the β-carboline and the fully formed pentacyclic structure, exhibit decreased antimalarial activity. mdpi.com
The size and conformation of the macrocyclic rings are also influential. For example, the eight-membered ring within the structure is important for antimicrobial and antitubercular activities. mdpi.com A comparative study showed that manzamine A, which contains an eight-membered ring, has more potent activity against Mycobacterium tuberculosis than manzamine J, which features a larger, eleven-membered ring. mdpi.com
Furthermore, the introduction of ether bridges within the macrocyclic structure significantly impacts bioactivity. The formation of a C12–C34 ether bridge, as seen in 12,34-oxamanzamine A, leads to a reduction in activity against both malaria and M. tuberculosis. mdpi.comrsc.org This suggests that the C-12 hydroxyl group or the specific conformation of the lower aliphatic rings is important for activity. rsc.orgnih.gov In contrast, an alternative C12–C28 ether bridge results in compounds with potent anti-inflammatory, antifungal, and anti-HIV-1 activities, highlighting how structural rearrangements can shift the biological profile of the manzamine scaffold. mdpi.com
A crucial feature for the antimalarial activity of compounds like manzamine A is the double bond within the eight-membered ring (C32-C33). The reduction of this double bond, a key feature of (+)-Manzamine F, is detrimental to antimalarial activity. rsc.orgasm.orgnih.gov
| Macrocyclic Ring Feature | Impact on Biological Activity | Reference(s) |
| Pentacyclic System | Essential for antimalarial activity | mdpi.com |
| 8-Membered Ring | Important for antimicrobial/antitubercular activity | mdpi.com |
| 11-Membered Ring (vs. 8) | Reduced antitubercular activity | mdpi.com |
| C12–C34 Ether Bridge | Reduced antimalarial and antitubercular activity | mdpi.comrsc.orgnih.gov |
| C12–C28 Ether Bridge | Potent anti-inflammatory, antifungal, anti-HIV-1 activity | mdpi.com |
| C32-C33 Double Bond | Crucial for antimalarial activity; its absence reduces activity | rsc.orgasm.orgnih.gov |
Influence of Substitutions on Specific Positions (e.g., C-8 Hydroxyl, C-31 Carbonyl, N-27, 9-N Alkylation)
Specific functional groups at various positions on the manzamine skeleton exert a profound influence on the resulting biological activity.
C-31 Carbonyl: The carbonyl group at position C-31 is a key structural feature of this compound. Its presence, combined with the saturation of the C32-C33 double bond, is largely responsible for the compound's lack of antimalarial activity when compared to the potent manzamine A. mdpi.comrsc.orgasm.orgresearchgate.net This finding is strongly supported by derivatization studies; modification of the C-31 carbonyl in Manzamine F to a hydrazone or its removal via alkylation restores and even significantly improves antimalarial potency. mdpi.comnih.govresearchgate.netresearchgate.net Simple reduction of the C-31 carbonyl, however, does not confer antimalarial activity. mdpi.com This indicates that the carbonyl functional group itself is a liability for antimalarial action and that a more lipophilic functionality is preferred at this position. nih.gov
N-27: Manzamine A possesses a hydrogen at the N-27 position, whereas the inactive this compound lacks this feature. This structural difference is another contributing factor to the observed disparity in their antimalarial profiles. asm.orgnih.gov
9-N Alkylation: The indole (B1671886) nitrogen of the β-carboline (N-9) is a critical site for activity. Alkylation at this position consistently leads to a decrease in antimalarial and anti-neuroinflammatory activities, suggesting that the N-9 proton is involved in a key interaction with the biological target. mdpi.comrsc.orgresearchgate.netnih.gov
Comparative SAR Analysis Across Manzamine Alkaloid Subclasses
Comparing the activities of different manzamine alkaloids provides valuable SAR information.
Manzamine A vs. This compound: This is a cornerstone comparison in manzamine SAR. Manzamine A is a potent antimalarial, while this compound is inactive. rsc.orgasm.org The critical structural differences are the C-31 ketone and the saturated C32-C33 bond in this compound, both of which are detrimental to activity. rsc.orgasm.orgnih.gov
Manzamine A vs. 8-hydroxymanzamine A: These two pentacyclic alkaloids display comparable antimalarial potency, but the 8-hydroxy derivative is significantly less toxic, making it a more attractive lead compound. rsc.orgnih.gov
Pentacyclic vs. Tetracyclic Manzamines: The pentacyclic scaffold of manzamine A is considered important for its potent antimalarial activity. mdpi.com Tetracyclic manzamines, such as manzamine B and J, often exhibit different activity profiles or reduced potency in certain assays. For instance, manzamine J, with its larger 11-membered ring, is less active against M. tuberculosis than the 8-membered ring-containing manzamine A. mdpi.com
Manzamine A vs. Oxa-Manzamines: The formation of an ether bridge, such as the C12-C34 linkage in 12,34-oxamanzamine A, abrogates antimalarial activity. rsc.org This highlights the importance of the free C-12 hydroxyl group and/or the conformation of the southern macrocyclic rings for interaction with the parasite target. rsc.orgnih.gov
| Compound Comparison | Key Structural Difference(s) | Impact on Antimalarial Activity | Reference(s) |
| Manzamine A vs. This compound | C-31 Ketone & Saturated C32-C33 bond in F | A is potent; F is inactive | rsc.orgasm.orgnih.gov |
| Manzamine A vs. 8-hydroxymanzamine A | C-8 Hydroxyl group in 8-OH-MZA | Similar potency; 8-OH-MZA is less toxic | rsc.orgnih.gov |
| Manzamine A vs. Manzamine J | 8-membered ring in A vs. 11-membered ring in J | MZA more potent vs. M. tuberculosis | mdpi.com |
| Manzamine A vs. 12,34-oxamanzamine A | C12-C34 ether bridge in oxa-derivative | Oxa-derivative is inactive | rsc.orgnih.gov |
Computational Chemistry and Molecular Modeling in SAR Prediction
Computational approaches have become increasingly valuable in understanding the SAR of the complex manzamine structures.
Molecular docking studies have provided insights into the potential mechanisms of action. For example, docking simulations support the hypothesis that 8-hydroxymanzamine A binds to an ATP-noncompetitive pocket of glycogen (B147801) synthase kinase-3β (GSK-3β), an enzyme implicated in various diseases, including neuroinflammation and malaria. nih.govacs.orgnih.gov This modeling helps to rationalize the observed biological activities and provides a structural basis for designing new inhibitors.
Molecular modeling has also been employed to understand the conformational preferences of manzamine analogues. Studies on oxa-manzamines suggested that the formation of the C12-C28 and C12-C34 ether bridges is sterically favored, providing a rationale for the natural occurrence of these derivatives. acs.org
More advanced computational methods, including molecular dynamics (MD) simulations and binding free energy calculations (MM-GBSA), have been used to design and evaluate new manzamine derivatives. One such study focused on developing substituted 8-Manzamine A analogues as potential inhibitors of the RSK1 kinase, successfully identifying functional group modifications that were predicted to enhance binding affinity. researchgate.net These in silico methods allow for the rapid screening of virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted activity and guiding the optimization of lead compounds. researchgate.netfrontiersin.org
Biological Activities and Mechanistic Investigations of + Manzamine F
Antimalarial Activity Studies
The global challenge of malaria, caused by parasites of the Plasmodium genus, necessitates the discovery of new and effective therapeutic agents. While the manzamine class of alkaloids has shown promise, the specific efficacy of (+)-Manzamine F has been closely examined.
Investigations into the antimalarial properties of this compound have revealed a notable lack of significant activity against Plasmodium species. In vitro studies have shown that this compound is largely inactive against the human malaria parasite Plasmodium falciparum, with a reported IC50 value greater than 1,000 ng/mL. mdpi.com This is in stark contrast to other related manzamine alkaloids, such as Manzamine A, which demonstrate potent antimalarial effects. mdpi.comnih.gov
Further in vivo studies using a mouse model infected with the rodent malaria parasite Plasmodium berghei corroborated the in vitro findings. Intraperitoneal administration of Manzamine F did not produce any significant inhibitory effect on the progression of parasitemia when compared to control groups. nih.govasm.orgresearchgate.net The structural features of Manzamine F, specifically the ketone group at C-31 and the reduced double bond at C-32, are thought to be responsible for its lack of antimalarial potency. mdpi.comrsc.org However, chemical modification of the carbonyl group in Manzamine F to a hydrazone has been shown to significantly increase its antimalarial activity against the D6 clone of P. falciparum, with an IC50 of 29 ng/mL. nih.gov
Table 1: In vitro Antimalarial Activity of Manzamine F and Related Compounds
| Compound | Parasite Strain | IC50 | Citation |
|---|---|---|---|
| This compound | Plasmodium falciparum | > 1,000 ng/mL | mdpi.com |
| Manzamine A | Plasmodium falciparum | ~ 5.0 ng/mL | mdpi.com |
| Manzamine F-31-hydrazone | P. falciparum (D6 clone) | 29 ng/mL | nih.gov |
When compared to established antimalarial drugs, the inefficacy of this compound is even more apparent. In vivo experiments that included reference drugs like chloroquine (B1663885) and artemisinin (B1665778) demonstrated that while these compounds significantly suppressed parasitemia in infected mice, Manzamine F showed no such effect. nih.gov The rise in parasitemia in mice treated with Manzamine F was not significantly different from that in the untreated control mice. nih.govasm.org This lack of activity, when viewed alongside the high potency of Manzamine A, which has shown suppressive activity comparable to chloroquine and superior to artemisinin at similar doses, underscores the critical role of specific structural motifs within the manzamine scaffold for antimalarial action. nih.gov
Anticancer and Cytotoxic Properties
The potential of marine natural products as a source for new anticancer therapies has led to the screening of numerous compounds, including the manzamine alkaloids.
Initial interest in the manzamine class of compounds was partly due to their potential as anticancer agents. nih.govasm.org Research has shown that this compound exhibits cytotoxic activity against P-388 murine leukemia cells. nih.govasm.org However, the broader spectrum of its anticancer activity appears to be limited compared to other manzamines. While Manzamine A has demonstrated cytotoxic effects against a range of cancer cell lines including pancreatic, breast, and lung cancer, specific data for this compound against these other cell lines is not as prevalent in the literature. mdpi.comnih.govwjgnet.com
Table 2: Cytotoxic Activity of this compound
| Compound | Cell Line | Activity | Citation |
|---|---|---|---|
| This compound | P-388 murine leukemia | Inhibits growth | nih.govasm.org |
The mechanisms by which manzamine alkaloids exert their cytotoxic effects often involve the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. Studies on related manzamine compounds have shown they can induce cell cycle arrest and trigger caspase-dependent apoptosis. nih.govnih.gov For instance, Manzamine A has been reported to induce apoptosis in pancreatic and cervical cancer cells. nih.govfrontiersin.org While this compound has been shown to inhibit the growth of P-388 cells, detailed mechanistic studies specifically elucidating its role in apoptosis induction and cell proliferation inhibition are not as extensively documented as for Manzamine A. nih.govasm.org
Neuroprotective and Antineuroinflammatory Effects
Recent research has explored the potential of manzamine alkaloids in the context of neurological disorders, focusing on their neuroprotective and antineuroinflammatory properties. ontosight.ainih.govacs.org Manzamine alkaloids are being investigated for their ability to inhibit glycogen (B147801) synthase kinase-3β (GSK-3β), an enzyme implicated in the pathology of neurodegenerative diseases like Alzheimer's. ebi.ac.ukmdpi.com Studies suggest that Manzamine F can inhibit tau hyperphosphorylation in human neuroblastoma cells. smolecule.com The antineuroinflammatory activity of the manzamines is considered a significant area of their therapeutic potential, possibly offering benefits in the prevention and treatment of cerebral infections. nih.govnih.govacs.orgresearchgate.net However, much of the research in this area has focused on the manzamine class as a whole or on Manzamine A specifically, and more targeted investigations are needed to fully characterize the neuroprotective and antineuroinflammatory profile of this compound. ebi.ac.ukmdpi.com
Modulation of Tau Hyperphosphorylation in Cellular Models
While direct studies on this compound's effect on tau hyperphosphorylation are limited, research on the broader manzamine class of alkaloids provides significant insights. Manzamine A, a closely related compound, has been identified as an inhibitor of glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5). researchgate.netebi.ac.uk These two kinases are primary enzymes responsible for the pathological hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease and other tauopathies. researchgate.netebi.ac.uk In human neuroblastoma cell lines, manzamine A demonstrated the ability to penetrate cells and reduce tau hyperphosphorylation. researchgate.netebi.ac.ukacs.org This suggests that manzamines, as a structural class, represent a promising scaffold for developing therapeutic agents against neurodegenerative diseases characterized by tau pathology. ebi.ac.uk Although Manzamine F itself was found to be inactive in assays targeting cervical cancer cell growth, the activity of other manzamines like 8-hydroxymanzamine A in the same assays points to the nuanced structure-activity relationships within this alkaloid family. acs.org
Inhibition of Neuroinflammatory Mediators (e.g., O2-, TXB2)
The neuroinflammatory response, often implicated in the progression of neurodegenerative diseases, involves the activation of microglia and the subsequent release of inflammatory mediators. Several manzamine alkaloids have been investigated for their ability to curb this response. nih.govresearchgate.net Specifically, the generation of superoxide (B77818) anion (O2−) and thromboxane (B8750289) B2 (TXB2) by activated rat neonatal microglia is a key focus. nih.govresearchgate.net
Studies comparing a range of manzamines (A, B, C, D, E, and F) revealed differential inhibitory effects on the production of these mediators. researchgate.netnih.gov Manzamine A was the most potent inhibitor of both PMA-stimulated TXB2 and O2− generation. nih.gov In contrast, Manzamine F, along with Manzamine E, showed weak to no inhibitory activity on PMA-stimulated O2− and TXB2 release at the concentrations tested. nih.gov This highlights a distinct structure-activity relationship among the manzamine analogues in the context of neuroinflammation. nih.govnih.gov The potent anti-neuroinflammatory activity of certain manzamines suggests their potential for treating cerebral infections and related inflammation. researchgate.netnih.gov
Antimicrobial Activities
Antibacterial Spectrum (e.g., Staphylococcus aureus, MRSA)
Manzamine alkaloids have demonstrated a range of antibacterial activities. researchgate.netnih.gov While research has often focused on Manzamine A, which shows activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), data on Manzamine F is more limited. nih.gov Some reports indicate that several manzamine alkaloids, including F, have been evaluated against various bacterial species. researchgate.net However, the primary antibacterial potency within the manzamine class is often attributed to other analogues like manzamine A and 8-hydroxymanzamine A. acs.orgresearchgate.net
Antifungal Efficacy (e.g., Cryptococcus neoformans)
Several manzamine alkaloids, including Manzamine F, have been assessed for their antifungal properties. researchgate.netmdpi.com Manzamine F has displayed activity against the opportunistic fungal pathogen Cryptococcus neoformans, with a reported minimum inhibitory concentration (MIC) or IC50 value of 6.5 µg/mL. nih.gov Other manzamines, such as manzamine A and 8-hydroxymanzamine A, also show activity against C. neoformans. acs.orgnih.gov The antifungal activity of these compounds is a significant area of interest, especially in the context of AIDS-related opportunistic infections. acs.org
Antifungal Activity of Manzamine F
| Fungal Species | Activity Metric | Value (µg/mL) | Reference |
|---|---|---|---|
| Cryptococcus neoformans | IC50 | 6.5 | nih.gov |
Antitubercular Activity (e.g., Mycobacterium tuberculosis)
Manzamine F has been identified as a compound with activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.netacs.orgnih.gov It is one of several manzamine alkaloids, including manzamine A and E, that have been characterized as inhibitors of M. tuberculosis shikimate kinase (MtSK), a crucial enzyme for the bacterium's survival. acs.orgnih.govresearchgate.net This inhibition offers a promising mechanism for antitubercular drug development. acs.orgnih.govresearchgate.net Manzamine F is considered a potential and "drug-able" anti-TB candidate from marine sources. nih.gov
Antitubercular Activity of Manzamine F
| Organism | Target | Activity | Reference |
|---|---|---|---|
| Mycobacterium tuberculosis | Shikimate Kinase (MtSK) | Inhibitor | acs.orgnih.gov |
Antiviral Properties (e.g., HSV-1, HSV-2, HIV)
The antiviral potential of the manzamine class of alkaloids has been noted, with activity reported against Herpes Simplex Virus type 1 (HSV-1), Herpes Simplex Virus type 2 (HSV-2), and Human Immunodeficiency Virus (HIV). researchgate.netvliz.besemanticscholar.org Specifically, Manzamine F has been evaluated for its anti-HIV-1 activity, showing an EC50 of 7.3 µM. nih.gov However, its activity is considered less potent compared to other analogues like 8-hydroxymanzamine A (EC50 of 0.59 µM) and manzamine A (EC50 of 4.2 µM). nih.gov The presence of a ketone group at the C-31 position in Manzamine F is associated with this reduced anti-HIV activity. nih.gov While some manzamines have shown moderate activity against HSV-2, specific data for Manzamine F in this context is less prominent. nih.gov
Antiviral Activity of Manzamine F
| Virus | Activity Metric | Value (µM) | Reference |
|---|---|---|---|
| HIV-1 | EC50 | 7.3 | nih.gov |
Antiparasitic Activities (Beyond Malaria)
The manzamine alkaloids, including this compound, have demonstrated notable antiparasitic properties that extend beyond their well-documented antimalarial effects. Research has specifically highlighted their potential against various protozoan parasites responsible for neglected tropical diseases.
In particular, this compound has been evaluated for its activity against Leishmania donovani, the protozoan parasite that causes visceral leishmaniasis. nih.govrsc.org In vitro studies have shown that this compound exhibits activity against the promastigote stage of L. donovani. rsc.orgthieme-connect.com While several manzamine derivatives show potent antileishmanial activity, some also exhibit significant cytotoxicity. However, this compound was reported to be non-cytotoxic to Vero cells at a concentration of 4.76 µg/mL. thieme-connect.com The broader class of manzamine alkaloids has been extensively studied for activity against Leishmania, with many showing inhibitory concentrations in the low microgram per milliliter range. nih.govnih.gov These findings underscore the potential of the manzamine scaffold as a basis for developing new treatments for leishmaniasis. nih.govresearchgate.net
Table 1: In Vitro Antileishmanial Activity of this compound
| Compound | Target Organism | EC50 (µg/mL) | EC90 (µg/mL) | Cytotoxicity (Vero cells) EC50 (µg/mL) | Source |
|---|---|---|---|---|---|
| This compound | Leishmania (L.) donovani promastigotes | 6.5 | 11 | >4.76 | thieme-connect.com |
Molecular Targets and Mechanisms of Action
The diverse biological effects of manzamine alkaloids are attributed to their ability to interact with multiple molecular targets and modulate various cellular pathways. While research on this compound is specific in some areas, much of the detailed mechanistic work has been conducted on its close analogue, Manzamine A, providing valuable insights into the probable mechanisms of the entire class.
Manzamine alkaloids have emerged as a significant class of protein kinase inhibitors. nih.gov A primary target identified for this class is Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in a multitude of cellular processes and diseases, including Alzheimer's disease. nih.govnih.govscispace.com
Extensive studies on Manzamine A have shown that it specifically inhibits GSK-3β and Cyclin-Dependent Kinase 5 (CDK5). capes.gov.brmedchemexpress.commedchemexpress.com The IC50 value for Manzamine A against GSK-3β is reported as 10.2 µM, and against CDK5, it is 1.5 µM. medchemexpress.commedchemexpress.comfrontiersin.org Kinetic analyses have revealed that Manzamine A acts as an ATP non-competitive inhibitor of GSK-3β. frontiersin.orgresearchgate.net This inhibition of GSK-3β and CDK5, two kinases involved in the pathological hyperphosphorylation of the tau protein, highlights the therapeutic potential of manzamines in neurodegenerative disorders. nih.govcapes.gov.br While these specific inhibitory values are for Manzamine A, the activity is considered a class effect, suggesting that targeting kinases like GSK-3β may be a central mechanism for the bioactivity of other manzamines, including this compound. researchgate.netnih.gov
Table 2: Kinase Inhibition Profile of Manzamine A
| Compound | Target Kinase | IC50 | Source |
|---|---|---|---|
| Manzamine A | Glycogen Synthase Kinase-3β (GSK-3β) | 10.2 µM | medchemexpress.commedchemexpress.com |
| Cyclin-Dependent Kinase 5 (CDK5) | 1.5 µM | medchemexpress.commedchemexpress.com |
Another critical molecular target for the manzamine class is the vacuolar-type H+-ATPase (V-ATPase). nih.govresearchgate.net V-ATPases are essential proton pumps that regulate acidity in various cellular compartments, including lysosomes and vacuoles. Their proper function is crucial for processes like autophagy. frontiersin.orgnih.gov
Chemogenomic profiling in yeast (S. cerevisiae) first suggested that Manzamine A acts as an uncoupler of V-ATPases. nih.gov Further studies in pancreatic cancer cells confirmed this mechanism, showing that Manzamine A affects V-ATPase activity, leading to the inhibition of autophagy by preventing the fusion of autophagosomes with lysosomes. frontiersin.orgnih.gov This disruption of autophagy, a process vital for cancer cell survival, points to a promising anticancer strategy. nih.gov This mechanism of action, thoroughly demonstrated for Manzamine A, is believed to be a characteristic of manzamine alkaloids. researchgate.netmdpi.com
The kinase inhibitory activity of manzamines translates to the modulation of key downstream cellular signaling pathways that govern cell growth, proliferation, and survival. The PI3K/AKT and ERK signaling pathways are among the critical cascades affected by these compounds.
Research has demonstrated that the manzamine class can influence these pathways. For instance, the inhibition of GSK-3β is closely linked to the AKT signaling pathway, as AKT is a primary upstream kinase that phosphorylates and inactivates GSK-3β. spandidos-publications.com In silico studies have predicted a high binding affinity of Manzamine A for AKT, suggesting it may directly inhibit proteins involved in cell proliferation and survival. mdpi.comnih.gov Furthermore, some cellular activators have been shown to inhibit GSK-3β activity via the ERK or AKT signaling pathways. spandidos-publications.com Silencing of HSP90AA1, a target associated with lung cancer, has been shown to inhibit the AKT1 and ERK pathways, a mechanism that may be relevant to the action of manzamines. nih.gov
Molecular docking and simulation studies have been instrumental in elucidating the potential binding interactions between manzamine alkaloids and their protein targets, providing a structural basis for their biological activities.
Docking studies have supported the hypothesis that manzamines bind to GSK-3β. nih.gov Specifically, simulations with 8-hydroxymanzamine A, a close analogue of this compound, suggest that it binds to an ATP-noncompetitive pocket of GSK-3β. nih.govresearchgate.net Similarly, docking experiments with Manzamine A have been used to predict its binding affinity to a panel of protein kinases, including AKT, and to explore its binding near the activation cavity of GSK-3β. mdpi.comnih.gov While detailed simulation studies focusing exclusively on this compound are not extensively reported, broader screening studies have utilized molecular docking to evaluate its potential. For example, combined docking scores and pharmacokinetic profiles identified this compound as a promising candidate for controlling viral infections. researcher.life
The potential application of manzamines for neurological conditions necessitates their ability to cross the blood-brain barrier (BBB). In vitro studies have been conducted to assess this crucial property.
Using an in vitro model consisting of a Madin-Darby Canine Kidney (MDCK) cell monolayer expressing P-glycoprotein (MDR-MDCK), which is a standard model for BBB transport studies, researchers evaluated the permeability of Manzamine A. nih.govresearchgate.net The results demonstrated that Manzamine A is capable of permeating across this in vitro BBB model. researchgate.net The compound was observed to be transported in both the absorptive (apical to basolateral) and secretory directions, with an efflux ratio of less than one, indicating no significant net efflux. researchgate.net This finding suggests that manzamine alkaloids have the potential to access the central nervous system, which is critical for their development as treatments for cerebral infections and neurodegenerative diseases. nih.govresearchgate.net
Advanced Research Methodologies in Manzamine F Studies
High-Throughput Screening for Bioactivity
High-throughput screening (HTS) plays a pivotal role in the initial stages of drug discovery by enabling the rapid assessment of large libraries of compounds for biological activity. In the context of manzamine alkaloids, HTS has been instrumental in identifying and optimizing their therapeutic leads.
Initially, crude extracts from marine sponges, such as those from the Acanthostrongylophora species, are subjected to HTS to identify promising sources of bioactive molecules like Manzamine F. griffith.edu.autandfonline.com This is followed by bioassay-guided fractionation to isolate the active compounds. frontiersin.org Once isolated, both the natural manzamines and their synthetically derived analogues are screened against a wide array of biological targets. For instance, HTS has been employed to evaluate the antimalarial, antimicrobial, and anti-neuroinflammatory activities of manzamine derivatives. acs.orgnih.gov
A notable application of HTS in manzamine research has been the screening of derivative libraries. By systematically modifying the core structure of Manzamine F and related compounds, researchers have generated libraries of analogues. griffith.edu.au These libraries are then screened to identify compounds with improved potency and selectivity. For example, modification of the carbonyl group of Manzamine F led to the discovery of derivatives with significantly enhanced antimalarial activity. griffith.edu.au HTS is also used to assess cytotoxicity against various cancer cell lines, helping to identify candidates with potential as anticancer agents. mdpi.com The integration of HTS with combinatorial chemistry has further accelerated the discovery of novel marine natural product-based drug leads. nih.gov
Biophysical Techniques for Ligand-Target Interaction
Understanding the direct physical interaction between a ligand like (+)-Manzamine F and its biological target is fundamental to elucidating its mechanism of action and for rational drug design. Several biophysical techniques are employed for this purpose.
Molecular Docking: Computational molecular docking studies are frequently used to predict and analyze the binding modes of manzamine analogues to their putative targets. For example, docking studies have suggested that manzamines bind to the ATP-noncompetitive pocket of glycogen (B147801) synthase kinase-3β (GSK-3β), a key enzyme implicated in various diseases, including neuroinflammation and Alzheimer's disease. acs.orgnih.govresearchgate.net These in silico models help to rationalize the structure-activity relationships observed in biological assays and guide the design of more potent inhibitors. mdpi.com
X-ray Crystallography: This powerful technique provides high-resolution, three-dimensional structural information of a ligand bound to its target protein. The absolute configuration of Manzamine A, a closely related analogue, was established using X-ray diffraction. nih.gov While a crystal structure of Manzamine F bound to a specific target is not yet available, X-ray crystallography has been crucial in confirming the structures of various manzamine alkaloids and their derivatives, providing the foundational structural knowledge necessary for interaction studies. nih.govresearchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another key technique for studying ligand-target interactions in solution. It can provide information on which parts of the ligand and the protein are involved in the binding interface. 2D-NMR techniques, such as NOESY, have been instrumental in determining the stereochemistry of manzamine compounds. nih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study the conformation of both the ligand and the target protein and how they might change upon binding. It has been particularly useful in determining the absolute configuration of complex manzamine-related alkaloids by comparing experimental and computed electronic circular dichroism (ECD) spectra. mdpi.comnih.govresearchgate.net
Advanced Spectroscopic Techniques for Structural Elucidation (beyond basic identification)
The complex, polycyclic structure of this compound requires the application of advanced spectroscopic techniques for unambiguous structural elucidation and stereochemical assignment.
2D NMR Spectroscopy: Beyond basic 1H and 13C NMR, a suite of two-dimensional NMR experiments is essential. These include COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments, which reveal proton-proton and proton-carbon correlations over two and three bonds, respectively. These correlations are pieced together to build the carbon skeleton and assign functionalities. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly crucial for determining the relative stereochemistry by measuring through-space proximities between protons. nih.govnih.govacs.org
High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact molecular formula of a compound, which is a critical piece of information for confirming the identity of a newly isolated or synthesized manzamine derivative. nih.gov
Electronic Circular Dichroism (ECD): As mentioned previously, ECD is a powerful tool for determining the absolute configuration of chiral molecules like Manzamine F. By comparing the experimentally measured ECD spectrum with spectra predicted through quantum mechanical calculations for different possible stereoisomers, the true absolute stereochemistry can be assigned with a high degree of confidence. mdpi.comnih.govresearchgate.net This is especially important for complex natural products where multiple stereocenters exist.
In Vitro Cellular Models for Efficacy and Mechanism
In vitro cellular models are indispensable for assessing the biological efficacy of this compound and for dissecting its molecular mechanisms of action in a controlled environment.
Cancer Cell Lines: A wide variety of human cancer cell lines are used to test the anti-proliferative and cytotoxic effects of Manzamine F and its analogues. These include lines for pancreatic cancer, colorectal cancer, cervical cancer, and breast cancer. frontiersin.orgacs.orgresearchgate.net Assays such as the MTS assay are used to measure cell viability, while colony formation assays assess the long-term ability of the compound to suppress cancer cell growth. acs.orgnih.gov
Microglia and Neuroblastoma Cells: To investigate the anti-neuroinflammatory properties of manzamines, researchers use primary rat neonatal microglia or human neuroblastoma cell lines like SH-SY5Y. nih.govmdpi.comnih.gov In these models, the ability of manzamines to inhibit the production of inflammatory mediators like superoxide (B77818) anions (O₂⁻) and thromboxane (B8750289) B₂ (TXB₂) is evaluated. nih.govnih.gov Furthermore, these models are used to study the effects on pathways relevant to neurodegenerative diseases, such as the inhibition of tau hyper-phosphorylation. nih.gov
Blood-Brain Barrier Models: To determine if manzamine compounds can reach the central nervous system to exert their neuroprotective effects, in vitro models of the blood-brain barrier (BBB) are used. For instance, the permeability of Manzamine A has been assessed using a monolayer of Madin-Darby canine kidney (MDCK) cells, which is a well-established model for predicting BBB penetration. acs.orgnih.govresearchgate.net
Mechanism of Action Studies: Cellular models are also key to pinpointing the molecular targets and pathways affected by Manzamine F. For example, studies in pancreatic cancer cells have shown that manzamines can inhibit vacuolar ATPases (v-ATPases), leading to a disruption of autophagy. frontiersin.orgnih.gov Western blot analysis is used to measure changes in the levels of key proteins involved in these pathways, such as LC3-II and p62 for autophagy, or p53 and p21 in the context of cell cycle arrest. nih.govnih.gov
In Vivo Animal Models for Preclinical Efficacy (e.g., Rodent Models for Malaria, Neuroinflammation)
Before a compound can be considered for human trials, its efficacy and effects must be evaluated in a living organism. In vivo animal models, primarily rodent models, are crucial for the preclinical assessment of this compound.
Malaria Rodent Models: The antimalarial activity of manzamines has been extensively studied in rodent models of malaria, such as mice infected with Plasmodium berghei. nih.govasm.orgplos.org In these models, parameters like parasitemia (the percentage of red blood cells infected with the parasite) and the mean survival time of the infected mice are measured following treatment with the compound. nih.govnih.gov Studies have shown that Manzamine A, a close analogue of Manzamine F, can significantly reduce parasitemia and prolong the survival of infected mice, with some studies reporting a 100% cure rate at certain doses. acs.orgnih.govnih.gov Interestingly, Manzamine F itself did not show significant antimalarial activity in these models, highlighting the importance of specific structural features for this bioactivity. frontiersin.orgnih.gov
Neuroinflammation Models: While specific in vivo neuroinflammation models for Manzamine F are less documented, the potent in vitro anti-neuroinflammatory activity of the manzamine class suggests their potential evaluation in such models. nih.govresearchgate.net These could include models of Alzheimer's disease or other neurodegenerative conditions where inflammation plays a key role. acs.org The demonstrated ability of Manzamine A to cross an in vitro blood-brain barrier model supports the feasibility of its use in central nervous system-related animal models. nih.govresearchgate.net
Cancer Xenograft Models: To evaluate the anticancer potential in a living system, human tumor cells are often implanted into immunodeficient mice, creating a xenograft model. The effect of the compound on tumor growth can then be monitored over time. Manzamine derivatives have shown efficacy in in vivo subcutaneous animal models of glioma. e-century.us
The table below summarizes some of the key findings from in vivo studies on manzamine alkaloids.
| Compound | Model | Disease | Key Findings | Reference |
| Manzamine A | P. berghei-infected mice | Malaria | Reduced parasitemia by >90%; prolonged survival; 40% recovery at 100 µmol/kg. | nih.gov |
| Manzamine A | P. berghei-infected mice | Malaria | 75% cure rate at 3x10 mg/kg dose; increased survival time. | nih.gov |
| (-)-8-Hydroxymanzamine A | P. berghei-infected mice | Malaria | Prolonged survival of infected mice. | nih.gov |
| Manzamine F | P. berghei-infected mice | Malaria | No significant inhibitory effect on parasitemia. | nih.gov |
| PCTC (Manzamine derivative) | GL261 glioma subcutaneous model | Glioma | Significant safety, efficacy, and survival benefits. | e-century.us |
Future Directions and Research Opportunities for + Manzamine F
Rational Drug Design Based on SAR Data
Structure-activity relationship (SAR) studies are fundamental to the evolution of natural products into clinical candidates, and the manzamine class is no exception. Research has begun to elucidate the specific structural features of manzamine alkaloids that are critical for their biological effects, providing a roadmap for rational drug design. nih.govresearchgate.net
Key findings from SAR studies on manzamine analogues, including derivatives of Manzamine F, have shown that specific modifications can dramatically alter potency and selectivity. For instance, chemical modification of the carbonyl functional group on the eight-membered ring of Manzamine F has been identified as a critical area for optimization. The creation of a hydrazone derivative, Manzamine F-31-hydrazone, resulted in a 27-fold increase in in vitro antimalarial activity against Plasmodium falciparum compared to the parent compound. nih.gov This suggests that the carbonyl group may be a liability for this specific activity and that introducing more lipophilic functionalities in its place is a preferred strategy for enhancing antimalarial efficacy. nih.gov
Furthermore, docking studies with related manzamine compounds have implicated glycogen (B147801) synthase kinase-3β (GSK-3β) as a putative molecular target. nih.govresearchgate.net This insight allows for the use of computational models to design new analogues with improved binding affinity and selectivity for this kinase, which is involved in a variety of cellular processes, including neuroinflammation. nih.gov By leveraging this SAR and target information, future research can focus on designing (+)-Manzamine F-based molecules with optimized pharmacophores for specific diseases, aiming to enhance therapeutic effects while minimizing potential off-target interactions. semanticscholar.orgresearchgate.net
| Compound/Derivative | Modification | Impact on Activity |
| Manzamine F-31-hydrazone | Carbonyl group modified to hydrazone | ~27-fold increase in antimalarial activity (IC₅₀ of 29 ng/mL vs. P. falciparum) nih.gov |
| Alkylated Manzamine F derivative (18) | Alkylation at the carbonyl group | ~10-fold increase in antimalarial activity (IC₅₀ of 77 ng/mL vs. P. falciparum) nih.gov |
Exploration of Novel Manzamine F Derivatives and Analogues
The synthesis of novel derivatives and analogues is a crucial step in transforming a natural product lead into a viable drug. For this compound, this involves both semi-synthesis from the natural product and total synthesis of simplified or modified structures. The goal is to create molecules with improved potency, better pharmacokinetic profiles, and novel mechanisms of action. nih.govnih.gov
However, targeted modifications to the existing this compound scaffold hold significant promise. Beyond the successful antimalarial derivatives, recent efforts have utilized advanced techniques like mass spectrometry-based molecular networking to identify novel manzamine analogues from natural sources. nih.gov This approach has revealed new avenues for investigating the structure-activity relationships of the manzamine class, particularly in the context of cancer. Research has demonstrated that Manzamine A can inhibit the growth of cervical cancer cells, and the identification of new, naturally occurring analogues provides fresh starting points for designing derivatives with enhanced and more specific anticancer properties. nih.gov Future synthetic efforts will likely focus on preserving the core pentacyclic structure while exploring diverse functional group modifications to fine-tune activity against various diseases. dntb.gov.ua
| Analogue Type | Structural Feature | Finding |
| Simplified Analogues | Partial structures (monocyclic, bicyclic, tetracyclic) of the manzamine core nih.govresearchgate.net | Significantly attenuated antimalarial activity, suggesting the pentacyclic core is crucial nih.gov |
| Semi-synthetic Derivatives | Modification of existing functional groups (e.g., carbonyl) on the natural product scaffold nih.gov | Can lead to substantial improvements in potency (e.g., antimalarial activity) nih.gov |
| Novel Natural Analogues | Discovered via molecular networking nih.gov | Provide new structural templates for designing molecules targeting diseases like cervical cancer nih.gov |
Deeper Understanding of Biosynthetic Pathways for Sustainable Production
A significant bottleneck in the development of manzamine-based therapeutics is the issue of supply. frontiersin.org Harvesting these complex molecules from marine sponges is not environmentally sustainable or commercially viable for large-scale production. nih.govfrontiersin.org Therefore, a profound understanding of the biosynthetic pathways is essential for developing alternative, sustainable production methods through metabolic engineering or synthetic biology. nih.govfrontiersin.org
For decades, the biosynthesis of the intricate manzamine core has been an enigma. nih.govrsc.org Initial hypotheses proposed a pathway involving an intramolecular Diels-Alder reaction from simpler precursors. nih.gov While no manzamine biosynthetic gene clusters have been definitively identified to date, significant progress has been made. nih.gov A major breakthrough was the discovery that a sponge-associated actinomycete, Micromonospora sp. M42, is capable of producing Manzamine A. nih.govfrontiersin.org This finding strongly suggests that the true producers of manzamines are microbial symbionts, opening the door to producing these compounds via fermentation. nih.gov
More recently, a revised biosynthetic hypothesis has been put forward, merging elements of fatty acid synthesis and polyamine metabolism. nih.gov This new model provides a more complete explanation for the structural diversity within the manzamine family. Elucidating the specific enzymes and genes involved in this proposed pathway is a critical next step. By identifying and characterizing these biosynthetic components, it will become possible to transfer the entire pathway into a heterologous host, such as E. coli or yeast, for scalable and sustainable production. nih.govfrontiersin.org This would not only solve the supply problem but also enable the engineered production of novel analogues by manipulating the biosynthetic machinery.
Discovery of Undiscovered Molecular Targets
While some molecular targets of the manzamine class have been identified, the full spectrum of their cellular interactions remains largely unknown. The diverse bioactivities reported for these alkaloids—spanning antimalarial, anticancer, anti-inflammatory, and antimicrobial effects—strongly suggest that they may interact with multiple molecular targets. nih.govresearchgate.net Identifying these undiscovered targets is crucial for understanding their mechanisms of action and for predicting potential therapeutic applications and side effects.
Initial research identified kinases such as GSK-3β and cyclin-dependent kinase 5 (CDK5) as targets, primarily linked to the neuroinflammatory and potential Alzheimer's disease applications of manzamines. nih.govresearchgate.net More recently, vacuolar ATPases (v-ATPases) have been confirmed as a target for Manzamine A in pancreatic cancer cells, linking the compound to the inhibition of autophagy. nih.govmdpi.comresearchgate.net Further studies in cervical cancer have implicated the oncoprotein SIX1 and the protein kinase CK2α as additional targets. nih.govacs.org
Future research will likely employ advanced chemical biology and proteomic approaches to systematically map the cellular interactome of this compound. Techniques such as affinity purification followed by mass spectrometry (AP-MS) can identify proteins that directly bind to a derivatized Manzamine F probe. nih.gov Furthermore, computational and in silico docking studies can predict potential binding partners, which can then be validated experimentally. mdpi.com These unbiased, proteome-wide screening methods hold the potential to uncover novel mechanisms and pathways modulated by this compound, potentially revealing therapeutic opportunities in unexpected disease contexts. mdpi.comnih.govembopress.org
| Known/Potential Target | Associated Disease/Process | Reference |
| GSK-3β / CDK5 | Neuroinflammation, Alzheimer's Disease | nih.govresearchgate.net |
| Vacuolar ATPases (v-ATPases) | Pancreatic Cancer (Autophagy Inhibition) | nih.govmdpi.com |
| SIX1 / CK2α | Cervical Cancer | nih.govacs.org |
| Bcl-2, JAK2, AKT, PKC, FAK (Predicted) | Cell Proliferation and Apoptosis | mdpi.com |
Potential for Combination Research with Existing Therapeutic Agents
The unique structural class and mechanisms of action of manzamine alkaloids make them excellent candidates for combination therapy. nih.gov Combining therapeutic agents is a cornerstone of modern medicine, particularly in the treatment of cancer and infectious diseases, as it can lead to synergistic effects, overcome drug resistance, and allow for lower doses of individual drugs. nih.govnih.gov
In the context of malaria, where resistance to existing drugs is a growing threat, there is an urgent need for new agents to be used in combination regimens. nih.gov The principle of combination therapy is to use drugs with unrelated targets, which dramatically decreases the probability of parasites developing resistance to both agents simultaneously. nih.gov Given its potent antimalarial activity and novel chemical scaffold, this compound and its optimized derivatives could be paired with existing antimalarials like artemisinin-based compounds to create more durable and effective treatments. nih.govnih.gov
In oncology, the discovery that Manzamine A inhibits autophagy by targeting v-ATPases presents a clear strategy for combination research. nih.gov Many cancer cells rely on autophagy to survive the stress induced by chemotherapy. By inhibiting this survival mechanism with a Manzamine F-based agent, it may be possible to sensitize tumors to the effects of other cytotoxic drugs, thereby enhancing their efficacy. mdpi.com Future preclinical studies should explore the synergistic potential of this compound derivatives with a range of existing therapeutic agents to identify promising combinations for clinical development.
Q & A
Basic: What are the established methods for isolating (+)-Manzamine F from natural sources, and how do extraction yields vary across marine organisms?
Methodological Answer:
Isolation typically involves solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic techniques like vacuum liquid chromatography (VLC) and HPLC. Yields depend on the source organism (e.g., sponges of the genus Haliclona or Acanthostrongylophora), with reported yields ranging from 0.001% to 0.05% dry weight . Key challenges include minimizing degradation during extraction and optimizing solvent polarity gradients. Confirmatory techniques like NMR and HRMS are essential for structural validation .
Advanced: How can contradictory bioactivity data for this compound across cancer cell lines be systematically analyzed?
Methodological Answer:
Contradictions may arise from differences in cell line genetics, assay conditions (e.g., incubation time, concentration ranges), or off-target effects. Researchers should:
- Standardize assays using guidelines like the NCI-60 screening protocol.
- Perform dose-response curves (e.g., IC₅₀ comparisons) across multiple cell lines.
- Use transcriptomic or proteomic profiling to identify mechanistic outliers.
- Cross-validate findings with kinase inhibition assays to rule out assay-specific artifacts .
Basic: What spectroscopic techniques are critical for characterizing the stereochemistry of this compound?
Methodological Answer:
1D/2D NMR (e.g., COSY, NOESY) resolves proton coupling and spatial arrangements, while electronic circular dichroism (ECD) confirms absolute configuration. X-ray crystallography is definitive but requires high-purity crystals. Comparative analysis with synthetic analogs can validate stereochemical assignments .
Advanced: What experimental designs are suitable for elucidating the biosynthetic pathway of this compound in marine sponges?
Methodological Answer:
- Isotopic labeling : Feed sponges with ¹³C/¹⁵N-labeled precursors (e.g., tryptophan, ornithine) and track incorporation via NMR or LC-MS.
- Metagenomic sequencing : Identify sponge microbiome genes encoding polyketide synthases (PKS) or nonribosomal peptide synthetases (NRPS).
- Heterologous expression : Clone candidate gene clusters into model organisms (e.g., E. coli) to test pathway reconstitution .
Basic: How do researchers assess the cytotoxicity of this compound in preliminary drug discovery workflows?
Methodological Answer:
Standardized assays include:
- MTT assay : Measures mitochondrial activity in cancer cells (e.g., HeLa, MCF-7).
- Apoptosis markers : Flow cytometry for Annexin V/PI staining.
- Selectivity index (SI) : Compare IC₅₀ values in cancerous vs. non-cancerous cells (e.g., HEK293) .
Advanced: What computational strategies can predict this compound’s molecular targets and binding affinities?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to screen against kinase or GPCR libraries.
- Pharmacophore modeling : Align structural motifs with known inhibitors (e.g., ATP-binding pockets).
- MD simulations : Assess binding stability over 100+ ns trajectories. Experimental validation via SPR or ITC is critical .
Basic: What are the stability challenges for this compound in in vitro assays, and how can they be mitigated?
Methodological Answer:
Degradation occurs via oxidation or photoisomerization. Mitigation strategies:
- Store solutions in amber vials at -20°C under inert gas (N₂/Ar).
- Add antioxidants (e.g., ascorbic acid) to cell culture media.
- Monitor stability via LC-MS at multiple timepoints .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
Methodological Answer:
- Core modifications : Semi-synthetic analogs (e.g., C-6 oxidation, ring expansion) to enhance solubility or reduce toxicity.
- In silico ADMET : Predict pharmacokinetic properties (e.g., LogP, CYP450 interactions) using tools like SwissADME.
- In vivo validation : Test lead compounds in zebrafish xenograft models for bioavailability and efficacy .
Basic: What ethical and reproducibility guidelines apply to this compound research involving marine biodiversity?
Methodological Answer:
- Follow Nagoya Protocol for access and benefit-sharing (ABS) when sourcing sponges.
- Document extraction protocols in detail (e.g., CITES permits, GPS coordinates of collection sites).
- Include negative controls and replicate experiments (n ≥ 3) to ensure data robustness .
Advanced: How do researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation (e.g., LC-MS/MS).
- Tumor microenvironment models : Use 3D spheroids or co-cultures with fibroblasts to mimic in vivo conditions.
- Mechanistic deconvolution : RNA-seq or CRISPR screens to identify compensatory pathways activated in vivo .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
